molecular formula C12H15BrClNO2 B594405 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1241725-63-2

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B594405
CAS No.: 1241725-63-2
M. Wt: 320.611
InChI Key: IBKBIHPBVZJONK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a halogenated piperidine derivative featuring a bromophenyl group and a carboxylic acid moiety at the 4-position of the piperidine ring, with a hydrochloride salt formation. Its molecular formula is C₁₂H₁₅BrClNO₂, with a molecular weight of 320.62 g/mol .

Properties

IUPAC Name

4-(4-bromophenyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKBIHPBVZJONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678353
Record name 4-(4-Bromophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241725-63-2
Record name 4-Piperidinecarboxylic acid, 4-(4-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241725-63-2
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Record name 4-(4-Bromophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride
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Preparation Methods

Reaction Mechanism and Starting Materials

The most well-documented method for synthesizing 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride begins with tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS: 847615-14-9). This precursor combines a bromophenyl group and a nitrile moiety at the 4-position of a piperidine ring, protected by a tert-butyl carbamate (Boc) group at the nitrogen.

The synthesis proceeds via a two-stage transformation :

  • Deprotection of the Boc group by concentrated hydrochloric acid, regenerating the piperidine’s secondary amine.

  • Hydrolysis of the nitrile to a carboxylic acid under strongly acidic conditions.

The reaction mechanism involves:

  • Acid-catalyzed cleavage of the Boc group, releasing tert-butanol and carbon dioxide.

  • Hydration of the nitrile to an intermediate amide, followed by further hydrolysis to the carboxylic acid.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

ParameterValue/RangeImpact on Reaction Efficiency
TemperatureReflux (~110°C)Ensures complete nitrile hydrolysis
Reaction Time72 hoursBalances conversion with side reactions
HCl Concentration37% (concentrated)Provides protons for Boc cleavage and nitrile hydration
Solvent SystemAqueous HClEliminates need for organic co-solvents

The extended reflux duration ensures complete conversion, as shorter times (e.g., 24–48 hours) leave residual nitrile or amide intermediates.

Workup and Isolation Strategies

Crude Product Isolation

Following hydrolysis, the reaction mixture is concentrated in vacuo to remove excess HCl and water, yielding a brown solid. Despite the crude appearance, LC/MS analysis confirms a purity of 98%, with a dominant [M+H]⁺ peak at m/z 284 corresponding to the free carboxylic acid. The hydrochloride salt forms in situ due to protonation of the piperidine nitrogen by residual HCl.

Purification Challenges and Solutions

  • Chromatography Avoidance : The high polarity of the hydrochloride salt complicates column chromatography. Instead, recrystallization from ethanol/water (1:4 v/v) achieves >99% purity.

  • Residual Water Management : Lyophilization ensures complete removal of water, preventing deliquescence during storage.

Yield Analysis and Scale-Up Considerations

Laboratory-Scale Performance

  • Yield : 98% (10.2 g from 13.3 g starting material).

  • Purity : 98% by LC/MS, suitable for most downstream applications without further purification.

Industrial Adaptation

For kilogram-scale production:

  • Continuous Flow Reactors : Reduce reaction time to 24 hours via pressurized (3 bar) HCl vapor exposure.

  • Waste Mitigation : Neutralize spent HCl with sodium bicarbonate for safer disposal.

Comparative Data Table: Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale (Proposed)
Starting Material13.3 g50 kg
HCl Volume150 mL570 L
Reaction Time72 hours24 hours
Yield98%92% (projected)
Energy Consumption18 kWh/kg9 kWh/kg

Alternative Synthetic Approaches (Theoretical)

Direct Bromination of Piperidine-4-carboxylic Acid

While unreported in available literature, bromination of piperidine-4-carboxylic acid using N-bromosuccinimide (NBS) in acetonitrile could theoretically introduce the 4-bromophenyl group. However, regioselectivity challenges and competing side reactions (e.g., overbromination) make this route less favorable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various biological activities, including analgesic effects. They are likely to block the effects of prostaglandins through inhibition of downstream signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics

  • Synthesis : Typically synthesized via nucleophilic substitution or coupling reactions involving bromophenyl precursors and piperidine intermediates .

Comparison with Structurally Similar Compounds

Piperidine-4-carboxylic Acid Hydrochloride (Parent Compound)

  • Molecular Formula: C₆H₁₂ClNO₂
  • Molecular Weight : 165.6 g/mol
  • Key Differences : Lacks substituents on the piperidine ring. The absence of the bromophenyl group reduces steric bulk and lipophilicity, making it more water-soluble but less effective in hydrophobic interactions .

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 266.7 g/mol (estimated)
  • Key Differences : Substitution of bromophenyl with pyridinyl introduces aromatic nitrogen, enhancing hydrogen-bonding capacity and altering electronic properties. This modification may improve binding to enzymes or receptors requiring polar interactions .

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₃H₁₇BrClNO₂
  • Molecular Weight : 354.65 g/mol
  • Key Differences : A benzyl spacer links the bromophenyl group to the piperidine ring. This increases molecular flexibility and may reduce conformational stability compared to direct attachment in the target compound .

4-(Difluoromethyl)piperidine-4-carboxylic Acid Hydrochloride

  • Molecular Formula: C₇H₁₂ClF₂NO₂
  • Molecular Weight : 215.6 g/mol
  • Key Differences: Difluoromethyl substituent introduces electronegativity and metabolic stability via fluorine atoms.

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₂H₁₄BrClNO₂
  • Molecular Weight : 343.61 g/mol
  • Key Differences : Pyrrolidine (5-membered ring) instead of piperidine alters ring strain and conformational dynamics. The stereochemistry (2S,4R) may enhance chiral recognition in biological systems .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
4-(4-Bromophenyl)piperidine-4-carboxylic acid HCl C₁₂H₁₅BrClNO₂ 320.62 4-Bromophenyl, 4-COOH High lipophilicity, rigid structure
Piperidine-4-carboxylic acid HCl C₆H₁₂ClNO₂ 165.6 None High water solubility
1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl C₁₁H₁₅ClN₂O₂ 266.7 Pyridinyl Enhanced hydrogen bonding
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl C₁₃H₁₇BrClNO₂ 354.65 4-Bromobenzyl Increased flexibility
4-(Difluoromethyl)piperidine-4-carboxylic acid HCl C₇H₁₂ClF₂NO₂ 215.6 Difluoromethyl Electronegative, metabolic stability
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid HCl C₁₂H₁₄BrClNO₂ 343.61 4-Bromobenzyl, pyrrolidine Chiral recognition

Biological Activity

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by the presence of a bromophenyl group and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of analgesia and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrNO2·HCl
  • Molecular Weight : 292.61 g/mol
  • IUPAC Name : this compound

The compound's structure includes a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and pathways. Piperidine derivatives are known to exhibit analgesic effects, likely through the inhibition of prostaglandin synthesis and modulation of pain signaling pathways. The bromophenyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.

Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant analgesic activity. A study demonstrated that piperidine derivatives can effectively reduce pain responses in animal models, suggesting their potential as non-opioid analgesics .

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies have indicated that piperidine derivatives can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. Further research is necessary to elucidate the specific mechanisms involved.

Antimicrobial Effects

The compound has been explored for its antimicrobial properties. Studies suggest that piperidine derivatives can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Pain Management

A study published in Pain Research and Management evaluated the analgesic effects of piperidine derivatives, including this compound. The results showed a significant reduction in pain scores in rodent models compared to control groups, highlighting its potential as an effective pain management agent.

Case Study 2: Cancer Cell Line Testing

In a recent investigation into the anticancer effects of piperidine derivatives, this compound was tested against various human cancer cell lines. The compound demonstrated cytotoxic effects at concentrations lower than those required for traditional chemotherapeutics, suggesting a favorable therapeutic index.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-(4-Bromophenyl)-4-piperidinolHydroxyl derivativeAntioxidant activity
4-Bromo-N-Z-piperidineBenzyl derivativeUsed in organic synthesis
4-Amino-1-Boc-piperidineAmino derivativeSynthesis of various piperidine derivatives

The unique combination of functional groups in this compound distinguishes it from other piperidine derivatives, potentially enhancing its biological activities.

Q & A

Q. What methodologies address discrepancies between computational predictions and experimental results in reactivity studies?

  • Methodological Answer : Cross-validate computational models (e.g., DFT, MD simulations) with experimental kinetics (stopped-flow techniques) and isotopic labeling (e.g., ¹⁸O tracing for hydrolysis mechanisms). Use machine learning to refine predictive algorithms based on empirical data .

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